Nickel chromium

Alkaline electrolysis Hydrogen production electrodes Potentiodynamic corrosion testing

Procurement challenge: Substituting Ni-Cr with 316L or 304L causes pitting in alkaline electrolysis and failure in hot HNO₃-HF service. Solution: Binary Ni-Cr (60-80% Ni, 20-40% Cr) with 99.9% metals basis purity. • Corrosion resistance: No pitting after electrochemical cycling in 0.5-1.5 M NaOH (vs. observable pitting on 316L) • High-temp stability: Tensile strength 615-760 MPa, service to 1200°C; high-Cr variants (Ni70/Cr30) extend to 1250°C • Available forms: Wire (0.25-3.0 mm), lump, powder - immediate shipment

Molecular Formula CrNi
Molecular Weight 110.689 g/mol
CAS No. 11106-97-1
Cat. No. B3067413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel chromium
CAS11106-97-1
Molecular FormulaCrNi
Molecular Weight110.689 g/mol
Structural Identifiers
SMILES[Cr].[Ni]
InChIInChI=1S/Cr.Ni
InChIKeyVNNRSPGTAMTISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Chromium Alloy: High-Temperature & Corrosion Procurement


Nickel Chromium (CAS 11106-97-1) designates a family of binary Ni-Cr alloys, typically consisting of 60–80% nickel and 20–40% chromium by weight, available in wire, lump, and powder forms with 99.9% metals basis purity . The CrNi formula (molecular weight 110.69 g/mol, melting point approximately 1400°C) forms the foundation for applications requiring elevated temperature strength retention, electrical resistivity for heating elements, and corrosion resistance via Cr₂O₃ passive film formation . Ni-Cr alloys maintain useful mechanical properties up to 1200°C, with tensile strength ranging from 615–760 MPa and yield strength from 365–460 MPa, positioning them as critical materials for furnace components, thermocouples, and industrial electrolysis electrodes where both thermal stability and corrosion resilience are non-negotiable procurement criteria [1].

Why Ni-Cr Alloys Cannot Be Substituted


In-class substitution of Ni-Cr alloys with materials such as AISI 316L stainless steel, Type 304L stainless steel, or lower-chromium Ni-Cr variants introduces quantifiable performance degradation across multiple operational dimensions. While 316L stainless steel offers lower initial procurement cost, it exhibits significantly higher corrosion susceptibility in alkaline electrolysis environments, with documented pitting corrosion after electrochemical cycling that Ni-Cr samples resist [1]. Similarly, Type 304L stainless steel serves only as a baseline comparator in hot HNO₃-HF environments where high Ni-Cr alloys are the primary candidate materials due to their superior resistance to aggressive acidic media [2]. Even within the Ni-Cr alloy family, substitution risks are material: Ni80/Cr20 reaches operational limits above 1100°C, whereas higher-chromium variants extend continuous service to 1200–1250°C through enhanced Cr₂O₃ protective scale formation [3]. The following evidence quantifies exactly where these performance gaps create procurement-critical differentiation.

Ni-Cr Alloy Differentiation Evidence


Ni-Cr vs. 316L Corrosion in Alkaline Electrolysis

In a direct head-to-head potentiodynamic study evaluating electrode materials for industrial alkaline electrolysis hydrogen production, the Ni-Cr alloy sample demonstrated lower corrosion susceptibility compared to AISI 316L stainless steel electrodes across NaOH electrolyte concentrations ranging from 0.5 M to 1.5 M. Potentiodynamic tests were conducted with potential sweeps from -2.0 V to 2.0 V at a sweep rate of 0.5 mV/s, with electrodes prepared using SiC sandpaper up to 1200 grit granulometry to standardize surface roughness. While AISI 316L stainless steel exhibited pitting corrosion after electrochemical cycling, the Ni-Cr sample showed a logarithmic behavior in the anodic slopes with no observed pitting, resulting in a lower corrosion rate (Vcorr) [1].

Alkaline electrolysis Hydrogen production electrodes Potentiodynamic corrosion testing

Ni-Cr Alloys vs. 304L in Hot HNO₃-HF

In a systematic corrosion evaluation of nineteen candidate alloys for containing hot HNO₃-HF solutions, high Ni-Cr alloys were identified as the primary candidate materials. Type 304L stainless steel, a relatively low Ni-Cr alloy containing only 8% Ni and 19% Cr, was used as the baseline for corrosion measurements. The tested high Ni-Cr alloys included Inconel 690 (62% Ni, 27% Cr), Inconel 625 (61% Ni, 27% Cr), and Inconel 671 (52% Ni, 48% Cr). The compositional disparity — particularly the 4× to 6× higher nickel content and substantially higher chromium content in the high Ni-Cr alloys compared to the 304L baseline — drives the corrosion resistance differential in aggressive HNO₃-HF media where 304L is insufficient for primary containment [1].

Nitric-hydrofluoric acid corrosion Nuclear fuel reprocessing Chemical containment materials

Ni70/Cr30 Resistivity Advantage for Heating Elements

Within the Ni-Cr alloy family, chromium content directly modulates electrical resistivity and maximum service temperature. Ni70/Cr30 (70% Ni, 30% Cr) exhibits higher electrical resistivity of approximately 1.17–1.20 μΩ·m compared to Ni80/Cr20, a quantifiable difference that enables more compact heating element designs while generating equivalent heat output. The increased chromium content enhances oxidation resistance to approximately 1200°C through formation of a more stable and adherent Cr₂O₃ protective scale, whereas standard Ni80/Cr20 compositions reach operational limits above 1100°C. Additionally, Ni70/Cr30 maintains a low temperature coefficient of resistance, providing stable electrical performance across wide temperature ranges [1]. Vendor datasheets for NRX 601 (59% Ni, 23% Cr) corroborate this resistivity range, reporting 1.21 Ω mm²/m at 20°C with a maximum continuous operating temperature of 1250°C in air .

Resistance heating elements Electrical resistivity Industrial furnace design

Cr Content Effects on Oxidation & Hot Corrosion in Laser-Clad Coatings

A systematic study of laser-clad Ni-Cr alloy coatings with Cr mass fractions of 10%, 20%, and 40% revealed that chromium content critically determines high-temperature oxidation characteristics at 900°C and hot corrosion resistance in Na₂SO₄+25% K₂SO₄ mixed salt at 600°C. The Cr40 coating provided the best resistance to both degradation mechanisms. Cr10 produced oxidation products dominated by NiO, which exhibited severe spallation and internal oxidation. Although Cr40 formed a single Cr₂O₃ surface layer, internal cracking from thermal and growth stresses limited its cyclic oxidation advantage over Cr20 to only a marginal improvement. Notably, increasing Cr content was found to be more effective for improving sulfate-induced hot corrosion resistance than for enhancing cyclic oxidation performance: Cr20 surfaces suffered Cr₂O₃ layer destruction and internal CrS formation, whereas Cr40 generated a dense, protective Cr₂O₃ layer that effectively prevented further corrosion [1].

Laser cladding High-temperature oxidation Hot corrosion protection

Ni-Cr Alloy Mechanical Property Baselines

Consolidated mechanical property data for Ni-Cr alloys establish baseline performance ranges essential for engineering design and material selection. Tensile strength ranges from 615 MPa to 760 MPa, while yield strength (elastic limit) spans 365 MPa to 460 MPa. Young's modulus falls between 200 GPa and 220 GPa, with elongation of 20% to 35%. Vickers hardness ranges from 160 HV to 200 HV, and fatigue strength at 10⁷ cycles ranges from 245 MPa to 380 MPa [1]. Vendor-specific datasheets provide granular data: NRX 601 (59Ni-23Cr-1.4Al) at 1.0 mm wire diameter exhibits yield strength Rp0.2 of 330 MPa and tensile strength Rm of 700 MPa with 30% elongation , while NRX 600 shows tensile strength of 670 MPa and yield strength of 310 MPa at 1.00 mm thickness [2]. These values establish procurement-relevant benchmarks against which alternative heating alloys and stainless steels can be quantitatively compared.

Tensile strength Yield strength Material property database

Cyclic Oxidation: N80A/N90 vs. R41/H282 in Wet Air

In a study of cyclic oxidation behavior of commercial Ni-Cr-based superalloys for engine exhaust valve applications in wet air environment between 800°C and 950°C, N80A and N90 alloys demonstrated superior performance compared to R41 and H282. Oxidation- and volatilization-induced chromium loss accelerated the transition from protective Cr₂O₃ scale to mixed oxides that significantly spalled at 950°C for H282 and R41. The accelerated degradation and spallation susceptibility for R41, and to a lesser extent H282, was attributed to higher γ' phase fraction, which led to increased titanium incorporation into the Cr₂O₃ scale in the presence of water vapor. N80A and N90, with lower γ' fractions, maintained more stable protective oxide scales under identical cyclic wet air conditions [1].

Cyclic oxidation Wet air corrosion Engine exhaust valves

Nickel Chromium Application Scenarios


Alkaline Electrolyzer Electrodes for Hydrogen Production

Ni-Cr alloy electrodes are scientifically validated as suitable substitutes for AISI 316L stainless steel in alkaline electrolysis hydrogen production systems. Potentiodynamic testing across 0.5 M to 1.5 M NaOH electrolytes demonstrated lower corrosion susceptibility and absence of pitting corrosion for Ni-Cr samples compared to 316L stainless steel electrodes, which exhibited observable pitting after electrochemical cycling [1]. This differential corrosion behavior translates directly to extended electrode service life and reduced maintenance downtime in continuous hydrogen production operations. Procurement of Ni-Cr alloy in wire or plate form for electrolyzer applications should prioritize materials with 99.9% metals basis purity to minimize trace element interference with electrode performance.

High-Performance Resistance Heating Elements

High-chromium Ni-Cr alloys (e.g., Ni70/Cr30, NRX 601) enable compact heating element designs for industrial furnaces, kilns, and heat treatment equipment operating continuously up to 1200–1250°C. The electrical resistivity of 1.17–1.21 μΩ·m at 20°C exceeds that of standard Ni80/Cr20, permitting more compact coil geometries while generating equivalent heat output . The enhanced chromium content forms a more stable and adherent Cr₂O₃ protective scale, extending element lifetime in oxidizing atmospheres by approximately 100–150°C beyond the operational ceiling of Ni80/Cr20 [2]. For procurement, wire diameters from 0.25 mm to 3.0 mm in high-chromium compositions should be specified for applications demanding extended service intervals in high-temperature continuous-duty cycles.

HNO₃-HF Chemical Containment Vessels

High Ni-Cr alloys containing 43–62 wt% nickel and 22–48 wt% chromium are established as primary candidate materials for containing hot HNO₃-HF solutions in nuclear fuel reprocessing and specialized chemical processing applications. Type 304L stainless steel (8% Ni, 19% Cr) is relegated to baseline comparator status only, with its substantially lower nickel and chromium content rendering it unsuitable for primary containment in these aggressive acidic media [3]. Procurement decisions for HNO₃-HF handling systems must prioritize Ni-Cr alloys with nickel content exceeding 50 wt% and chromium content above 25 wt%, including Inconel 690 (62Ni-27Cr) and Inconel 625 (61Ni-27Cr) compositional ranges, to ensure containment integrity and operational safety.

Engine Exhaust Valves & Combustion Components in Wet Air

For engine exhaust valve and combustion component applications operating between 800°C and 950°C in wet air environments, N80A and N90 Ni-Cr-based superalloys demonstrate superior cyclic oxidation resistance compared to higher γ' fraction alloys such as R41 and H282. The lower γ' fraction in N80A and N90 reduces titanium incorporation into the Cr₂O₃ protective scale in the presence of water vapor, thereby delaying the transition to non-protective mixed oxides and minimizing spallation at peak operating temperatures [4]. Procurement specifications for exhaust valve materials in heavy-duty engines should explicitly require alloys with cyclic oxidation performance profiles comparable to N80A/N90 when water vapor is present in the exhaust gas stream, as this directly correlates with component lifetime and engine reliability.

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